Cas no 20419-71-0 (Ethyl 7-bromo-2,4-diethoxy-5H-pyrrolo(3,2-d)pyrimidine-6-carboxylate)

Ethyl 7-bromo-2,4-diethoxy-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate is a brominated pyrrolopyrimidine derivative with a versatile reactivity profile, making it a valuable intermediate in organic synthesis and pharmaceutical research. The presence of both bromine and ethoxy substituents enhances its utility in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the construction of complex heterocyclic frameworks. The ethyl carboxylate group further facilitates derivatization, offering flexibility for downstream functionalization. This compound is particularly useful in the development of kinase inhibitors and other biologically active molecules due to its pyrrolopyrimidine core, a common pharmacophore in medicinal chemistry. Its stability and well-defined reactivity make it a reliable building block for targeted molecular design.
Ethyl 7-bromo-2,4-diethoxy-5H-pyrrolo(3,2-d)pyrimidine-6-carboxylate structure
20419-71-0 structure
Product name:Ethyl 7-bromo-2,4-diethoxy-5H-pyrrolo(3,2-d)pyrimidine-6-carboxylate
CAS No:20419-71-0
MF:C13H16BrN3O4
MW:358.18784236908
CID:909718
PubChem ID:266541

Ethyl 7-bromo-2,4-diethoxy-5H-pyrrolo(3,2-d)pyrimidine-6-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 7-bromo-2,4-diethoxy-5h-pyrrolo[3,2-d]pyrimidine-6-carboxylate
    • 2,4-Diethoxy-6-carbethoxy-7-brom-5H-pyrrolo< 3,2-d> pyrimidin
    • 7-bromo-2,4-diethoxy-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid ethyl ester
    • AC1L6G9X
    • AC1Q26LT
    • AG-J-39343
    • AR-1I9558
    • CTK4E4171
    • Ethyl 7-bromo-2,4-diethoxy-5H-pyrrolo(3,2-d)pyrimidine-6-carboxylate
    • NSC105008
    • MLS002703812
    • SY247870
    • SMR001570526
    • AKOS030600119
    • NSC-105008
    • AS-73807
    • DTXSID30174364
    • 5H-Pyrrolo[3,2-d]pyrimidine-6-carboxylic acid, 7-bromo-2,4-diethoxy-, ethyl ester
    • NSC 105008
    • MFCD30590390
    • CHEMBL1897937
    • AC5342
    • DS-001658
    • 20419-71-0
    • CS-0328361
    • Inchi: 1S/C13H16BrN3O4/c1-4-19-11-10-8(16-13(17-11)21-6-3)7(14)9(15-10)12(18)20-5-2/h15H,4-6H2,1-3H3
    • InChI Key: RENQDYCJFVXIGE-UHFFFAOYSA-N
    • SMILES: BrC1=C(C(=O)OC([H])([H])C([H])([H])[H])N([H])C2C(=NC(=NC=21)OC([H])([H])C([H])([H])[H])OC([H])([H])C([H])([H])[H]

Computed Properties

  • Exact Mass: 357.03248
  • Monoisotopic Mass: 357.03242g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 7
  • Complexity: 360
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 86.3

Experimental Properties

  • PSA: 86.33

Ethyl 7-bromo-2,4-diethoxy-5H-pyrrolo(3,2-d)pyrimidine-6-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
D685433-0.1g
Ethyl 7-Bromo-2,4-diethoxy-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate
20419-71-0 >95%
0.1g
$380 2025-02-27
eNovation Chemicals LLC
D685433-1g
Ethyl 7-Bromo-2,4-diethoxy-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate
20419-71-0 >95%
1g
$650 2025-02-27
eNovation Chemicals LLC
D685433-0.25g
Ethyl 7-Bromo-2,4-diethoxy-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate
20419-71-0 >95%
0.25g
$385 2025-02-27
eNovation Chemicals LLC
D685433-1g
Ethyl 7-Bromo-2,4-diethoxy-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate
20419-71-0 >95%
1g
$650 2024-07-20
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
Y17535-1g
Ethyl 7-bromo-2,4-diethoxy-5H-pyrrolo(3,2-d)pyrimidine-6-carboxylate
20419-71-0 95%
1g
¥7579.0 2024-07-18
1PlusChem
1P0029RS-250mg
5H-Pyrrolo[3,2-d]pyrimidine-6-carboxylic acid, 7-bromo-2,4-diethoxy-, ethyl ester
20419-71-0 >95%
250mg
$889.00 2023-12-19
A2B Chem LLC
AB05176-250mg
Ethyl 7-bromo-2,4-diethoxy-5h-pyrrolo[3,2-d]pyrimidine-6-carboxylate
20419-71-0 >95%
250mg
$994.00 2024-04-20
eNovation Chemicals LLC
D685433-0.1g
Ethyl 7-Bromo-2,4-diethoxy-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate
20419-71-0 >95%
0.1g
$380 2025-02-27
eNovation Chemicals LLC
D685433-0.25g
Ethyl 7-Bromo-2,4-diethoxy-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate
20419-71-0 >95%
0.25g
$385 2024-07-20
Aaron
AR002A04-250mg
5H-Pyrrolo[3,2-d]pyrimidine-6-carboxylic acid, 7-bromo-2,4-diethoxy-, ethyl ester
20419-71-0 95%
250mg
$1140.00 2025-02-10

Additional information on Ethyl 7-bromo-2,4-diethoxy-5H-pyrrolo(3,2-d)pyrimidine-6-carboxylate

Ethyl 7-bromo-2,4-diethoxy-5H-pyrrolo(3,2-d)pyrimidine-6-carboxylate: A Comprehensive Overview

Ethyl 7-bromo-2,4-diethoxy-5H-pyrrolo(3,2-d)pyrimidine-6-carboxylate (CAS No. 20419-71-0) is a highly specialized organic compound with significant applications in the field of pharmaceutical chemistry and materials science. This compound belongs to the class of pyrrolopyrimidines, which are known for their unique structural properties and potential biological activities. The molecule incorporates a bromine atom at position 7, ethoxy groups at positions 2 and 4, and an ethyl ester group at position 6. These functional groups contribute to its versatile chemical reactivity and make it a valuable building block in synthetic chemistry.

The synthesis of Ethyl 7-bromo-2,4-diethoxy-5H-pyrrolo(3,2-d)pyrimidine-6-carboxylate involves a series of well-controlled reactions that highlight the importance of stereochemistry and regioselectivity. Recent advancements in catalytic methods have enabled more efficient pathways for its production, reducing costs and minimizing environmental impact. Researchers have also explored the use of microwave-assisted synthesis to accelerate reaction rates while maintaining high yields. These developments underscore the compound's role as a key intermediate in the development of novel pharmaceutical agents.

One of the most promising applications of this compound lies in its potential as an anti-cancer agent. Studies have demonstrated that Ethyl 7-bromo-2,4-diethoxy-5H-pyrrolo(3,2-d)pyrimidine-6-carboxylate exhibits selective cytotoxicity against various cancer cell lines, particularly those resistant to conventional chemotherapy. The bromine atom at position 7 plays a critical role in modulating the compound's bioavailability and pharmacokinetic properties. Furthermore, its diethoxy groups enhance solubility and stability, making it an ideal candidate for drug delivery systems.

In addition to its therapeutic potential, Ethyl 7-bromo-2,4-diethoxy-5H-pyrrolo(3,2-d)pyrimidine-6-carboxylate has garnered attention for its role in materials science. Its rigid aromatic structure and electron-withdrawing groups make it suitable for use in organic electronics and optoelectronic devices. Recent research has focused on incorporating this compound into organic light-emitting diodes (OLEDs), where it exhibits excellent luminescent properties. The ability to tune its electronic characteristics through functional group substitution further expands its applicability in this field.

The structural versatility of Ethyl 7-bromo-2,4-diethoxy-5H-pyrrolo(3,2-d)pyrimidine-6-carboxylate also makes it a valuable tool in chemical biology studies. Its ability to act as a scaffold for bioisosteric replacements has facilitated the discovery of novel bioactive molecules. For instance, researchers have successfully modified the ethoxy groups to create derivatives with enhanced receptor binding affinity. These findings highlight the compound's importance as a platform for drug discovery and development.

From a sustainability perspective, there is growing interest in developing eco-friendly synthesis routes for Ethyl 7-bromo-2,4-diethoxy-5H-pyrrolo(3,2-d)pyrimidine-6-carboxylate. Green chemistry principles are being increasingly integrated into its production processes to minimize waste and reduce energy consumption. The use of renewable feedstocks and recyclable catalysts represents a significant step toward achieving this goal.

In conclusion, Ethyl 7-bromo-2,4-diethoxy-5H-pyrrolo(3,2-d)pyrimidine-6-carboxylate (CAS No. 20419-71-) stands out as a multifaceted compound with diverse applications across various scientific disciplines. Its unique chemical structure, coupled with recent advancements in synthesis and application techniques, positions it as a key player in both pharmaceutical and materials research. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to make significant contributions to scientific innovation.

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